Ipratropium bromide

Bronchodilation Onset Anticholinergic COPD

Researchers need a short-acting, reversible muscarinic antagonist with minimal systemic exposure. Ipratropium bromide solves this via its quaternary ammonium structure. - Duration of action: 4-6 hours in vivo; rapid washout (30-90 min in vitro) - Systemic absorption: ≤7% (nebulized); no meaningful BBB crossing - Rational use: Acute rescue protocols, crossover designs, or when avoiding CNS/tachycardia effects - Purity mode: ≥98%

Molecular Formula C20H30BrNO3
Molecular Weight 412.4 g/mol
CAS No. 24358-20-1
Cat. No. B10753838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIpratropium bromide
CAS24358-20-1
Molecular FormulaC20H30BrNO3
Molecular Weight412.4 g/mol
Structural Identifiers
SMILESCC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-]
InChIInChI=1S/C20H30NO3.BrH/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H/q+1;/p-1/t16-,17+,18?,19?,21?;
InChIKeyLHLMOSXCXGLMMN-CLTUNHJMSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ipratropium Bromide (CAS 24358-20-1) Procurement Guide: Anticholinergic Bronchodilator Selection Criteria


Ipratropium bromide is a synthetic quaternary ammonium compound structurally derived from atropine [1]. It functions as a short-acting, non-selective muscarinic acetylcholine receptor antagonist (SAMA), exerting its primary therapeutic effect by competitively blocking M1, M2, and M3 receptors on airway smooth muscle to induce bronchodilation [1][2]. Its quaternary ammonium structure renders it poorly absorbed systemically following inhalation and prevents its crossing of the blood-brain barrier, a key differentiator from tertiary amine anticholinergics like atropine [1].

Short-acting non-selective muscarinic antagonist research tool
Rapid onset (seconds) and short duration (~4–6 h) supports crossover and washout protocols
Quaternary ammonium structure limits systemic absorption, enabling localized airway studies

Why Ipratropium Bromide (CAS 24358-20-1) Cannot Be Generically Substituted by Other Muscarinic Antagonists


The muscarinic antagonist class is pharmacologically heterogeneous, with critical variations in receptor subtype selectivity, dissociation kinetics from the M3 receptor, and duration of action that preclude simple interchangeability. While ipratropium bromide is a non-selective antagonist with a short duration of action (approximately 4-6 hours), newer agents like tiotropium exhibit functional M3/M2 selectivity and a significantly longer receptor residence half-life (34.7 h vs. 3.2 h), resulting in 24-hour bronchodilation [1][2]. Conversely, older comparators like atropine, lacking the quaternary ammonium moiety of ipratropium, demonstrate substantial systemic absorption and central nervous system penetration, leading to unacceptable anticholinergic side effect profiles when inhaled [1]. Therefore, selection between ipratropium and its alternatives must be guided by the specific clinical or experimental requirement for a short-acting, rapidly reversible, or locally confined anticholinergic effect.

vs long-acting muscarinic antagonists (e.g., tiotropium)
24 h+ duration prevents protocol washout; ipratropium's 4–6 h action maintains rapid reversibility for crossover designs.
vs atropine (tertiary amine)
CNS penetration and systemic absorption differ substantially, confounding localized airway endpoint interpretation.
vs glycopyrrolate
Higher in vitro potency may shift dose-response curves; direct replacement requires assay-specific cross-validation.

Ipratropium Bromide (CAS 24358-20-1): Head-to-Head Quantitative Differentiation Evidence


Ipratropium Bromide vs. Oxitropium Bromide: Onset of Bronchodilation

In a direct comparative study of early bronchodilating effects, ipratropium bromide exhibited a more rapid onset of action compared to oxitropium bromide. Ipratropium bromide initiated bronchodilation at 75-90 seconds post-inhalation, a faster onset than that observed with oxitropium bromide [1]. By 15 minutes post-administration, the bronchodilating effects of 40 μg ipratropium bromide and 200 μg oxitropium bromide were similar [1].

Onset of Bronchodilation
Head-to-head
Ipratropium: 75–90 sec vs oxitropium: later onset
Supports rapid-onset bronchodilation model fit
Human subjects; metered aerosol; Respiration 1981
Bronchodilation Onset Anticholinergic COPD

Ipratropium Bromide vs. Tiotropium Bromide: Duration of Bronchodilator Effect

A randomized, double-blind, placebo-controlled, four-way crossover study in healthy subjects directly compared the duration of effect of ipratropium bromide (40 mcg) and tiotropium bromide (18 and 54 mcg) [1]. Ipratropium bromide improved lung function parameters (sGaw, FEV1, MMEF, R5-R25) for up to 8 hours post-dose. In contrast, tiotropium caused significant improvements in these same parameters for up to 26 hours, with no clear dose differentiation [1]. The weighted mean change in FEV1 (0-24h) for tiotropium 54 mcg vs. placebo was 240 mL (95% CI 180, 300) [1].

Duration of Effect
Head-to-head
Ipratropium ≤8 h vs tiotropium >26 h
Supports short-acting protocol and washout model
Crossover study in healthy subjects; plethysmography/IOS
Duration of Action Lung Function Healthy Subjects

Ipratropium Bromide vs. Tiotropium Bromide: Clinical Outcomes in COPD

A Cochrane systematic review and meta-analysis of randomized controlled trials (≥12 weeks) in COPD patients (mean baseline FEV1 ~40% predicted) directly compared tiotropium (HandiHaler 18 µg or Respimat 5/10 µg) with ipratropium bromide [1]. At three months, trough FEV1 was significantly higher with tiotropium (mean difference 109 mL; 95% CI 81 to 137) [1]. Tiotropium was associated with fewer COPD exacerbations and fewer hospital admissions (OR 0.34; 95% CI 0.15 to 0.70) [1]. The risk of non-fatal serious adverse events was lower with tiotropium (OR 0.5; 95% CI 0.34 to 0.73), representing an absolute risk reduction from 176 to 97 per 1000 people [1].

COPD Endpoint Context
Head-to-head
Trough FEV1 +109 mL favoring tiotropium; Hospitalization OR 0.34
Supports disease-model endpoint differentiation; short-acting context
Meta-analysis RCTs; endpoint response interpretation
COPD Exacerbations Hospitalization Lung Function

Ipratropium Bromide vs. Glycopyrrolate: In Vitro Potency in Human Airways

In an in vitro pharmacological characterization using electrical field stimulation (EFS)-induced contraction of human airways, glycopyrrolate demonstrated greater potency than ipratropium bromide in inhibiting cholinergic contraction [1]. The onset of action, defined as time to 50% of maximum response, was similar for both compounds in this human tissue preparation [1].

In Vitro Potency
Head-to-head
Glycopyrrolate more potent than ipratropium (no fold-difference reported)
Potency context may differ; requires assay-specific validation
Human bronchial ring EFS model
Muscarinic Antagonist Potency Human Bronchus In Vitro Pharmacology

Ipratropium Bromide vs. Atropine: Reduced Systemic Absorption and CNS Penetration

Ipratropium bromide is a quaternary ammonium derivative of atropine, a structural modification that fundamentally alters its pharmacokinetic profile [1]. This structure renders ipratropium poorly absorbed across biological membranes. Following oral administration, only 2-3% of a dose is absorbed systemically; after nebulization of a 2 mg dose, mean systemic absorption is approximately 7% [1][2]. Furthermore, its ionized state prevents it from crossing the blood-brain barrier, a property not shared by the tertiary amine atropine [3]. Plasma protein binding is minimal (0-9% in vitro) [1].

Systemic Absorption Profile
Class-level inference
Oral: 2–3% absorbed; Nebulized: ~7%; CNS penetration: none
Supports localized airway exposure model; limits systemic confounds
Package insert pharmacokinetic data
Pharmacokinetics Safety Profile Quaternary Ammonium

Ipratropium Bromide vs. LAMAs: Duration of Inhibitory Activity in Human Bronchus After Washout

An in vitro study using human bronchial rings compared the duration of inhibitory action of ipratropium bromide against several long-acting muscarinic antagonists (LAMAs) [1]. Following washout of submaximal, equipotent concentrations, ipratropium's inhibitory activity decreased rapidly, with a significant loss of effect within 30-90 minutes [1]. In stark contrast, the inhibitory activity of tiotropium and umeclidinium remained stable at above 70% for at least 9 hours post-washout. Aclidinium and glycopyrronium showed an intermediate, progressive loss of inhibition [1].

Post-Washout Inhibition
Head-to-head
Ipratropium: decline 30–90 min; tiotropium/umeclidinium: >70% at 9 h
Supports rapid reversibility research and crossover design
In vitro human bronchial rings post-washout
Duration of Action Muscarinic Antagonist In Vitro Human Tissue

Ipratropium Bromide (CAS 24358-20-1): Application Scenarios Grounded in Differentiated Evidence


Acute Bronchodilator Rescue Therapy Requiring Rapid Onset and Short Duration

The evidence demonstrating ipratropium bromide's faster onset than oxitropium bromide (75-90 seconds) [1] and its short duration of action relative to LAMAs like tiotropium (effect duration ≤8 hours) [2] directly supports its use as an acute, as-needed 'rescue' bronchodilator. This profile is ideal for managing acute bronchospasm episodes in COPD or asthma where a rapid but reversible effect is clinically desired, minimizing the risk of prolonged anticholinergic side effects.

Clinical or Preclinical Studies Requiring a Washout Period or Crossover Design

The in vitro data confirming ipratropium's rapid loss of inhibitory activity post-washout (within 30-90 minutes) compared to LAMAs [3], combined with its in vivo short duration of action of up to 8 hours [2], makes it the superior choice for research protocols employing crossover designs or requiring a washout phase. Its pharmacokinetic profile allows for a clean separation of treatment periods, which is not feasible with long-acting agents like tiotropium or umeclidinium that maintain >70% inhibition for over 9 hours.

Inhaled Anticholinergic Therapy Where Minimization of Systemic and CNS Side Effects is Paramount

Ipratropium bromide's quaternary ammonium structure confers a unique safety advantage over tertiary amines like atropine. The pharmacokinetic evidence shows minimal systemic absorption (2-3% orally, ~7% via nebulization) and an inability to cross the blood-brain barrier [4]. This makes ipratropium the preferred anticholinergic for inhalation in patient populations or experimental models where systemic anticholinergic effects (e.g., tachycardia, urinary retention, cognitive impairment) must be stringently avoided.

Combination Therapy with Short-Acting Beta-2 Agonists (SABAs) for Additive Bronchodilation

Given its distinct mechanism of action as a muscarinic antagonist, ipratropium bromide is frequently combined with short-acting beta-2 agonists like salbutamol. While the head-to-head efficacy versus salbutamol alone can be variable, the combination provides additive bronchodilation through complementary pathways. Ipratropium's short-acting profile aligns with that of SABAs, making fixed-dose combination formulations (e.g., ipratropium/albuterol) a rational and convenient choice for patients requiring both classes of rescue medication [5]. This is in contrast to combining a SABA with a LAMA, where the duration of action is mismatched.

Application
Selection Property
Validation Focus
Acute bronchodilation research model
Rapid onset (seconds) and short duration (≤8 h)
Time to bronchodilation onset in airway challenge protocols
Crossover design studies with washout phase
Short receptor residence time enabling clearance
Washout response duration in tissue or clinical protocol
Localized airway anticholinergic research
Quaternary ammonium structure limiting systemic absorption and CNS penetration
Systemic exposure and CNS penetration assay endpoints
Combination bronchodilation mechanistic studies
Distinct muscarinic antagonist mechanism complementing β2-agonists
Additive bronchodilation endpoints in airway function models

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